4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid is an organic compound with the molecular formula and a molecular weight of 349.4 g/mol. This compound belongs to the class of sulfanilides and features a benzoic acid moiety substituted with a methylsulfonyl and an ethoxyphenyl group. It has garnered attention for its potential applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
The compound is available from various chemical suppliers, including BenchChem, which provides details about its purity (typically around 95%) and various packaging options for research purposes.
4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid is classified under sulfanilides due to its structural characteristics. Sulfanilides are known for their applications in medicinal chemistry, particularly as antimicrobial agents and in drug development.
The synthesis of 4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid derivatives with methylsulfonyl and ethoxyphenyl groups under controlled conditions.
A typical synthetic route includes:
The molecular structure of 4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid features:
CCOC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C
.The compound can participate in various chemical reactions, primarily due to its functional groups:
The reactions involving this compound often require careful control of temperature and pH to ensure optimal yields and minimize side products.
4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid primarily targets specific proteins involved in cellular signaling pathways.
The inhibition of MAPK8 affects various cellular activities, while COX-2 inhibition influences prostaglandin synthesis, which plays a crucial role in inflammatory responses.
The purity of commercially available samples is usually around 95%, making it suitable for research applications without extensive purification.
4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid has multiple applications across different fields:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: